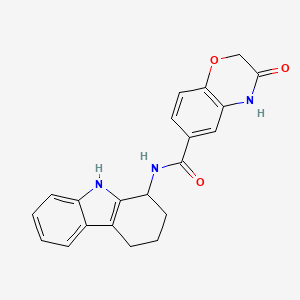
3-hydroxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2H-1,4-benzoxazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Carbazoles are heterocyclic compounds found in natural products and synthetic materials. They exhibit diverse biological activities and have applications in optoelectronics and medicinal chemistry.
3-hydroxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2H-1,4-benzoxazine-6-carboxamide: is a complex organic compound with a unique structure. Let’s break it down:
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Studying the reactivity of this compound and its derivatives.
Biology: Investigating its potential as a bioactive molecule (e.g., as an enzyme inhibitor or receptor ligand).
Medicine: Exploring its pharmacological properties (e.g., anticancer, anti-inflammatory, or antimicrobial effects).
Industry: Developing new materials (e.g., polymers, dyes, or OLEDs) based on its structure.
Mechanism of Action
- The exact mechanism of action depends on the specific application.
- For medicinal purposes, it may involve interactions with cellular receptors, enzymes, or signaling pathways.
- Further research is needed to elucidate the precise targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s detailed properties and applications may vary based on specific substituents and functional groups. Researchers continue to explore its potential, and further studies are essential to unlock its full capabilities .
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c25-19-11-27-18-9-8-12(10-17(18)22-19)21(26)24-16-7-3-5-14-13-4-1-2-6-15(13)23-20(14)16/h1-2,4,6,8-10,16,23H,3,5,7,11H2,(H,22,25)(H,24,26) |
InChI Key |
WSJYLKLONGWOLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC5=C(C=C4)OCC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


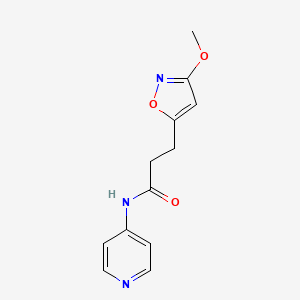
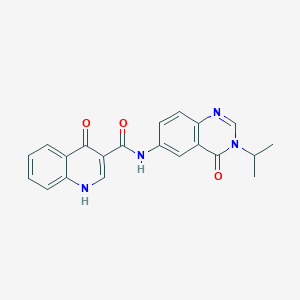

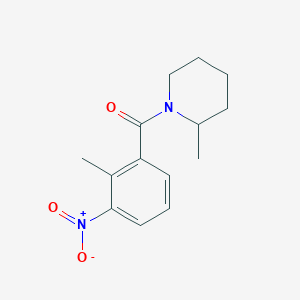
![2-ethyl-7-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11027256.png)
![2-(2-methoxyphenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11027263.png)
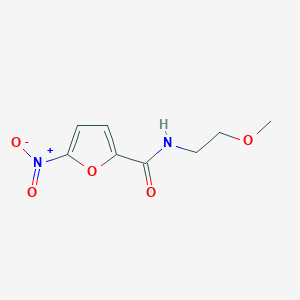
![(5Z)-5-(6',8'-dimethyl-2'-oxo-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinolin]-1'(2'H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11027288.png)
![5'-bromo-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11027300.png)
![(1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027311.png)
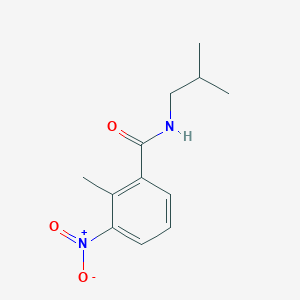
![(1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027316.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-4-carboxamide](/img/structure/B11027324.png)
![Ethyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B11027326.png)
